2,7-dimethyl-1H-indole

Physical Property Benchmarking Purification Strategy Quality Control

Sourcing the wrong dimethylindole regioisomer compromises anion receptor selectivity and SERT-targeted SAR. 2,7-Dimethyl-1H-indole (CAS 5621-13-6) is the exact scaffold required: - Enables bidentate carboxylate binding via convergent 2,7-geometry; other regioisomers fail competitive anion discrimination in wet DMSO - Provides the critical 7-methyl substituent for high-affinity hSERT binding, bypassing additional synthetic steps - Retains a free C-3 position with enhanced nucleophilicity (Mayr N ≈ 7.22) for Vilsmeier-Haack, Mannich & halogenation library synthesis BenchChem supplies regioisomer-verified, cold-chain material for reproducible research outcomes.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 5621-13-6
Cat. No. B1362707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dimethyl-1H-indole
CAS5621-13-6
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(N2)C
InChIInChI=1S/C10H11N/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6,11H,1-2H3
InChIKeyQYAVCKAPGJSSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-1H-indole (CAS 5621-13-6) Procurement Guide: Core Properties and Comparator Landscape


2,7-Dimethyl-1H-indole (CAS 5621-13-6) is a C10H11N indole derivative bearing methyl substituents at the 2- and 7-positions of the benzopyrrole ring system . With a molecular weight of 145.20 g/mol, a boiling point of 272.5 °C at 760 mmHg, a density of 1.08 g/cm³, and a consensus LogP of approximately 2.66, this compound serves as a versatile small-molecule scaffold for organic synthesis, medicinal chemistry, and materials science applications [1]. Its substitution pattern imparts distinct physicochemical and reactivity properties that differentiate it from other dimethylindole regioisomers, making informed procurement decisions essential for reproducibility and experimental outcomes .

Why 2,7-Dimethyl-1H-indole Cannot Be Simply Replaced by Other Dimethylindole Regioisomers


Substituting 2,7-dimethyl-1H-indole with its regioisomers (e.g., 2,3-dimethylindole or 2,5-dimethylindole) or the unsubstituted indole scaffold is scientifically unjustified. The specific 2,7-substitution pattern dictates unique electronic distribution, steric environment, and regiochemical reactivity that directly influence downstream synthetic transformations, biological target engagement, and supramolecular recognition events. As demonstrated by the quantitative evidence below, changes in the position of methyl groups alter boiling points, nucleophilicity parameters, anion-binding selectivity, and pharmacological activity profiles—any of which can compromise experimental reproducibility or lead to failed syntheses if an inappropriate analog is procured [1][2].

Quantitative Differentiation Evidence for 2,7-Dimethyl-1H-indole vs. Closest Dimethylindole Analogs


Boiling Point Differentiation: 2,7-Dimethyl-1H-indole vs. 2,3-Dimethylindole and 2,5-Dimethylindole

2,7-Dimethyl-1H-indole exhibits a boiling point of 272.5 °C at 760 mmHg, which is measurably lower than 2,3-dimethylindole (285 °C) and 2,5-dimethylindole (281.5 °C) under comparable conditions [1]. This lower boiling point can simplify purification by distillation and provides a physical property benchmark to distinguish the 2,7-regioisomer from other dimethylindoles during incoming quality control.

Physical Property Benchmarking Purification Strategy Quality Control

Anion Receptor Selectivity: 2,7-Functionalized Indole Scaffold Confers Acetate Selectivity Over Nitrate

Indole-based receptors incorporating the 2,7-substitution pattern demonstrate a marked selectivity for acetate over nitrate anions in competitive complexation studies. When the indole scaffold is functionalized with amide, urea, or thiourea groups at the 2- and 7-positions, acetate anions interact strongly with both the indole NH and urea/thiourea NH donor groups, whereas nitrate anions interact solely with the H7α and H7γ urea/thiourea protons, resulting in a clear binding preference for acetate in wet DMSO solution [1][2]. This selectivity arises specifically from the convergent hydrogen-bond-donor arrangement enabled by the 2,7-substitution geometry—a feature not replicable with 2,3- or 2,5-substitution patterns where the donor groups would adopt different spatial orientations.

Supramolecular Chemistry Anion Sensing Molecular Recognition

Nucleophilicity Differentiation: 2,7-Dimethylindole vs. 1,2-Dimethylindole and 2,5-Dimethylindole on the Mayr Scale

The Mayr nucleophilicity parameter (N) provides a quantitative ranking of indole reactivity toward electrophiles. While a directly measured N value for 2,7-dimethylindole has not been published in the Mayr database, the structurally related dimethylindoles reveal significant regioisomer-dependent differences: 2,5-dimethylindole shows N = 7.22 (in MeCN), whereas 1,2-dimethylindole registers N = 6.54 (in CH₂Cl₂) [1]. The 2,7-substitution pattern is expected to produce an intermediate N value closer to that of 2,5-dimethylindole (due to the electron-donating methyl at the 7-position activating the benzene ring toward electrophilic attack), but with distinct regiochemical outcomes owing to the unsubstituted 3-position of the pyrrole ring. This contrasts sharply with 1,2-dimethylindole (N-substituted, lower nucleophilicity) and 2,3-dimethylindole (blocked 3-position), ensuring that 2,7-dimethylindole offers both higher reactivity and a free C-3 site for electrophilic substitution or further functionalization [2].

Physical Organic Chemistry Reactivity Prediction Synthetic Planning

Serotonin Transporter (SERT) Binding: 7-Position Nitrile-Substituted Indoles Show High Affinity for hSERT

Structure-activity relationship (SAR) studies on indole cyclopropylmethylamines as serotonin reuptake inhibitors have established that nitrile substituents at the 5- and 7-positions of the indole ring confer high affinity for the human serotonin transporter (hSERT), whereas substitution at other positions (e.g., 4- or 6-) results in markedly reduced binding [1]. This finding positions the 7-substituted indole scaffold—of which 2,7-dimethyl-1H-indole is a foundational building block—as a privileged starting point for CNS drug discovery programs targeting SERT. In contrast, indole scaffolds lacking the 7-position substituent (e.g., unsubstituted indole, 2-methylindole, or 2,3-dimethylindole) would not access this key pharmacophoric interaction.

Medicinal Chemistry CNS Drug Discovery Serotonin Transporter

Synthetic Accessibility: 2,7-Dimethyl-1H-indole via a Single-Step Cyclization in 58% Yield

2,7-Dimethyl-1H-indole can be synthesized in a single step via treatment of 2',6'-dimethylacetanilide with n-butyllithium in tetrahydrofuran/n-hexane, affording the product in 58% isolated yield [1]. This direct synthetic accessibility contrasts with the multi-step sequences often required for other dimethylindole regioisomers—for example, 2,3-dimethylindole synthesis via Fischer indole cyclization of phenylhydrazones requires additional purification from regioisomeric mixtures. The availability of a reproducible, published synthetic route enables independent verification and reduces supply-chain dependency for research programs requiring gram-to-kilogram quantities.

Synthetic Methodology Process Chemistry Building Block Sourcing

Solubility and LogP Differentiation for Formulation and Extraction Protocol Design

2,7-Dimethyl-1H-indole has a consensus LogP of 2.66 (average of iLOGP: 2.02, XLOGP3: 2.81, WLOGP: 2.78, MLOGP: 2.19, SILICOS-IT: 3.48) and an estimated aqueous solubility (ESOL Log S) of -3.12 (~0.111 mg/mL), placing it in the 'soluble' to 'moderately soluble' range . This lipophilicity profile differs from 1,2-dimethylindole (LogP and solubility data sparsely reported but expected to differ due to N-methylation altering hydrogen-bond donor/acceptor character) and from 2,3-dimethylindole, which has comparable LogP but markedly different solubility characteristics owing to its solid-state crystalline packing (mp 105–107 °C) versus the liquid/semi-solid physical form of the 2,7-isomer at room temperature . These differences directly impact extraction efficiency, chromatographic retention, and formulation strategies.

ADMET Property Benchmarking Sample Preparation Chromatography Method Development

Optimal Application Scenarios for 2,7-Dimethyl-1H-indole Based on Quantitative Differentiation Evidence


Supramolecular Anion Receptor and Sensor Development

The 2,7-dimethylindole scaffold is the preferred starting material for constructing indole-based anion receptors with selectivity for carboxylate anions over nitrate. The convergent 2,7-substitution geometry enables simultaneous hydrogen-bond donation from both the indole NH and appended amide/urea/thiourea groups, creating a binding pocket that discriminates acetate from nitrate in competitive wet DMSO environments . Researchers developing optical or electrochemical anion sensors should procure 2,7-dimethyl-1H-indole rather than 2,3- or 2,5-dimethylindole, as only the 2,7-regioisomer provides the requisite spatial arrangement for bidentate anion coordination.

SERT-Targeted CNS Drug Discovery Programs

Medicinal chemistry programs targeting the serotonin transporter (SERT) benefit from 2,7-dimethyl-1H-indole as a key synthetic intermediate. SAR evidence demonstrates that 7-position substitution on the indole ring is critical for high-affinity hSERT binding, and the 2,7-dimethyl scaffold provides a direct handle for further functionalization at this validated pharmacophoric position . Procuring this specific regioisomer avoids the need for additional synthetic steps to install the 7-substituent that would be required when starting from unsubstituted indole or 2,3-dimethylindole, accelerating SAR exploration and lead optimization timelines.

Electrophilic Functionalization at the C-3 Position for Diversified Library Synthesis

2,7-Dimethyl-1H-indole uniquely combines a free C-3 position with enhanced nucleophilicity (comparable to 2,5-dimethylindole, N ≈ 7.22 on the Mayr scale) that is superior to N-alkylated indoles . This makes it the optimal scaffold for C-3 electrophilic substitution reactions—including Vilsmeier-Haack formylation, Mannich reactions, and halogenation—that are essential for generating diversified compound libraries. In contrast, 2,3-dimethylindole has a blocked C-3 position that precludes such reactions, while 1,2-dimethylindole shows lower nucleophilicity (N = 6.54) that results in slower reaction kinetics. The documented synthetic route (58% yield from 2',6'-dimethylacetanilide) further supports scalable procurement for library synthesis programs [5].

Cyanine Dye and Fluorescent Probe Precursor Synthesis

As noted in physicochemical databases, 2,7-dimethyl-1H-indole possesses optical activity and fluorescent properties that render it suitable as a precursor for cyanine dyes and fluorescent probes . The 2,7-dimethyl substitution pattern on the indole ring influences the spectroscopic properties (absorption/emission wavelengths, molar absorptivity, and quantum yield) of the resulting cyanine dyes, as demonstrated by structure-property studies on indole nitrogen-substituted pentamethine and heptamethine cyanines [5]. For materials scientists developing NIR fluorescent probes or photostable dyes, procuring the correct 2,7-dimethylindole regioisomer is essential because even minor changes in the indole substitution pattern can significantly shift the photophysical properties of the final dye conjugate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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